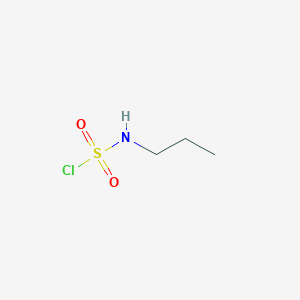

n-Propylsulfamoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTQDHSVABMRGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10539351 | |

| Record name | Propylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-42-7 | |

| Record name | Propylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-propylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Novel Chemical Transformations Involving N Propylsulfamoyl Chloride

Established Synthetic Pathways for the Preparation of N-Propylsulfamoyl Chloride

A primary and straightforward method for preparing this compound involves the direct reaction of n-propylamine with chlorosulfonic acid (ClSO₃H). In this process, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonic acid, which leads to the displacement of a chloride ion and the formation of n-propylsulfamic acid as an intermediate. Subsequent reaction with a chlorinating agent, or under conditions that favor the formation of the sulfamoyl chloride, yields the final product.

CH₃CH₂CH₂NH₂ + ClSO₃H → CH₃CH₂CH₂NHSO₂OH + HCl CH₃CH₂CH₂NHSO₂OH + Reagent → CH₃CH₂CH₂NHSO₂Cl

Careful control of the reaction temperature, typically keeping it low to moderate, is crucial to minimize side reactions and degradation of the product.

Table 1: Synthesis via Chlorosulfonic Acid

| Reactant 1 | Reactant 2 | Product | Reported Yield (Analogues) | Reference |

|---|---|---|---|---|

| n-Propylamine | Chlorosulfonic Acid | This compound | ~60% (for n-butyl analogue) | psu.edu |

Another established pathway for the synthesis of sulfamoyl chlorides is the reaction of a primary amine with sulfuryl chloride (SO₂Cl₂). This method can be effective but presents notable challenges. The reaction of monoalkylammonium chlorides with sulfuryl chloride is a known route, but it is often hampered by long reaction times and the formation of numerous side products. google.com

A significant drawback of using sulfuryl chloride with amines, particularly those with longer alkyl chains, is its strong chlorinating action, which can lead to undesired chlorination of the alkyl group instead of the intended sulfamoylation. google.com This can substantially lower the yield of the desired sulfamoyl chloride. Despite these limitations, the method remains in use for certain substrates where side reactions can be controlled. For example, sulfuryl chloride has been successfully employed in the synthesis of N-morpholinyl and N-piperidyl sulfamoyl chlorides. psu.edu

Table 2: Synthesis via Sulfuryl Chloride

| Reactant | Reagent | Product | Key Challenges | Reference |

|---|---|---|---|---|

| n-Propylamine / n-Propylammonium chloride | Sulfuryl Chloride (SO₂Cl₂) | This compound | Long reaction times, side reactions (e.g., chlorination) | google.com |

Research into more efficient and versatile synthetic methods has led to the development of several alternative strategies for preparing sulfamoyl chlorides.

One such method involves the reaction of a pre-formed sulfamic acid (R-NH-SO₃H) with a phosphorus acid halide. google.com However, this route can be disadvantaged by the comparatively high cost and complex preparation of the required sulfamic acid starting materials. google.com

A more modern and widely adopted approach begins with the reaction of chlorosulfonyl isocyanate with an alcohol, such as tert-butanol, to generate a BOC-protected sulfamoyl chloride intermediate. acs.org This intermediate is stable and can be safely reacted with a primary amine, like n-propylamine, in the presence of a base to form a BOC-protected sulfamide (B24259). acs.org While this specific sequence is designed to produce sulfamides, the generation of the initial BOC-aminosulfonyl chloride is a key emerging strategy for handling the reactive sulfamoyl moiety.

A patented process provides another innovative route, wherein an amine is first reacted with sulfur trioxide in the presence of a tertiary amine base like α-picoline. The resulting amine-sulfur trioxide complex is then treated with a chlorinating agent to produce the sulfamoyl chloride. This method was used to prepare N-isopropyl-N-(n-propyl)sulfamoyl chloride, demonstrating its applicability to related structures. google.com

Table 3: Overview of Alternative Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Sulfamic Acid Route | Reaction of R-NH-SO₃H with a phosphorus acid halide. | Alternative to direct aminosulfonylation. | Expensive and inconvenient starting materials. | google.com |

| Isocyanate Route | Reaction of chlorosulfonyl isocyanate with t-BuOH to form a BOC-protected intermediate, followed by reaction with an amine. | Generates a stable intermediate, good for multi-step syntheses. | Multi-step process. | acs.org |

| Amine-SO₃ Complex Route | Formation of an amine-sulfur trioxide complex, followed by chlorination. | Patented method for specific derivatives. | May require specific reagents and conditions. | google.com |

Advanced Derivatization and Functionalization Strategies of this compound

The synthetic value of this compound lies in its ability to act as an electrophilic building block for constructing larger, functionalized molecules containing the N-propylsulfamoyl group.

The most common transformation of this compound is its reaction with primary or secondary amines to form substituted sulfamides (R-NH-SO₂-NR'R''). This reaction is a cornerstone in the synthesis of many biologically active compounds. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfamoyl chloride, with the elimination of hydrogen chloride, which is typically scavenged by a non-nucleophilic base.

Recent patent literature describes the reaction of a complex heterocyclic intermediate with this compound in the presence of a hindered base like N-ethyl-N-isopropylpropan-2-amine to furnish the desired sulfamide product, demonstrating the utility of this reaction in late-stage functionalization. epo.org Similarly, the synthesis of the dual endothelin receptor antagonist Macitentan involves the preparation of a key propyl-sulfamide potassium salt, which is then used in subsequent coupling reactions. acs.org The initial sulfamide is formed by reacting n-propylamine with a BOC-protected aminosulfonyl chloride, highlighting the importance of this functional group. acs.org

The reaction conditions, such as the choice of solvent (e.g., tetrahydrofuran, DMF) and base, can be tailored to the specific substrates. epo.orgnih.gov

Table 4: Examples of Sulfamide Synthesis from this compound

| Amine/Nucleophile | Base | Product Class | Application Example | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | N-ethyl-N-isopropylpropan-2-amine | Substituted Sulfamide | Synthesis of MSH2 inhibitors | epo.org |

| N-nornoscapine | Triethylamine or DBU | N-sulfamoyl noscapine (B1679977) derivative | Anticancer agents | monash.edu |

| N-ethylpropan-1-amine | Potassium Carbonate | N-ethyl-N-propylsulfamoyl derivative | Synthesis of NF-κB activation modulators | nih.gov |

In molecules containing multiple nucleophilic sites, the regioselective reaction of this compound is critical for achieving the desired molecular architecture. The selectivity of the sulfamoylation reaction is governed by factors such as steric hindrance and the relative nucleophilicity of the competing sites. Generally, less sterically hindered and more electronically rich amines will react preferentially.

For example, in a molecule containing both a primary and a secondary amine, this compound would be expected to react preferentially at the primary amine due to lower steric hindrance. This principle is fundamental in designing synthetic routes for complex molecules.

A pertinent example of regioselectivity in a related system is found in the synthesis of Macitentan. acs.org In one of the key steps, a sulfamide potassium salt is reacted with a 4,6-dichloropyrimidine (B16783) derivative. The reaction proceeds with high regioselectivity, with the sulfamide displacing only one of the two chlorine atoms to give the desired monochloro-pyrimidine intermediate. acs.org This selective nucleophilic aromatic substitution (SNAᵣ) reaction showcases how sulfamoyl-containing fragments can be introduced into complex scaffolds with precise control over the reaction site.

Nucleophilic Substitution and Addition Reactions of the Sulfamoyl Chloride Moiety

The sulfamoyl chloride functional group (–SO₂Cl) is characterized by a highly electrophilic sulfur atom, making it an excellent substrate for nucleophilic attack. This inherent reactivity allows this compound to readily participate in nucleophilic substitution reactions with a wide array of nucleophiles. The chlorine atom serves as an effective leaving group, facilitating the formation of new, stable covalent bonds.

The most common transformations involve the reaction with amines, alcohols, and thiols. evitachem.com Reaction with primary or secondary amines leads to the formation of N-substituted sulfamides, a crucial functional group in many biologically active compounds. For instance, the reaction of a sulfonyl chloride with a primary amine, such as propylamine, in the presence of a base to neutralize the HCl byproduct, yields the corresponding N-propylsulfonamide derivative. nih.gov Similarly, reaction with alcohols provides sulfonate esters, though this is less common than sulfamide formation.

Hydrolysis, the reaction with water, is another key nucleophilic substitution pathway, yielding the corresponding n-propylsulfamic acid and hydrochloric acid. The mechanism of hydrolysis for related sulfamoyl chlorides has been studied, with findings suggesting that it can proceed through mechanisms with SN1-like character, influenced by steric hindrance around the sulfur atom. cdnsciencepub.com

Detailed research findings on these reactions are summarized in the table below, illustrating the versatility of the sulfamoyl chloride moiety.

| Nucleophile | Reagent Example | Product Class | General Reaction Conditions |

| Primary/Secondary Amine | n-Propylamine | N-Substituted Sulfamide | Aprotic solvent (e.g., DCM, DMF), often with a non-nucleophilic base (e.g., triethylamine, K₂CO₃) at 0 °C to room temperature. nih.govnih.gov |

| Alcohol | Ethylene Glycol | Sulfonate Ester | Typically requires a strong base (e.g., potassium tert-butoxide) and elevated temperatures (e.g., 90-100 °C) in a suitable solvent like DME. acs.org |

| Water | H₂O | Sulfamic Acid | Can occur in the presence of water, sometimes studied in mixed aqueous-organic solvents to determine reaction kinetics. cdnsciencepub.com |

| Sulfamide Anion | Potassium (N-propylsulfamoyl)amide | Bis-sulfamide derivative | Aprotic polar solvent such as DMSO at room temperature. justia.com |

Catalytic Advancements in this compound Chemistry

To enhance the efficiency, selectivity, and scope of reactions involving sulfamoyl chlorides, modern synthetic chemistry has turned to catalysis. Both organocatalysis and transition metal catalysis offer powerful strategies for activating substrates and enabling novel transformations that are difficult to achieve under traditional thermal conditions.

Organocatalytic Applications in Sulfamoylation Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the application of organocatalysts specifically to reactions of this compound is an emerging area with limited direct examples in the literature, the principles of organocatalysis suggest significant potential. For instance, N-heterocyclic carbenes (NHCs) are known to catalyze a variety of reactions involving aldehydes and other electrophiles. googleapis.com In principle, an NHC could activate the sulfamoyl chloride moiety, increasing its electrophilicity and facilitating reactions with less reactive nucleophiles under mild conditions.

Similarly, chiral amine or phosphine (B1218219) catalysts could be employed to achieve enantioselective sulfamoylations of prochiral alcohols or amines, providing asymmetric access to valuable chiral building blocks. While solid acid catalysts have been used to facilitate the N-acylation of pre-formed sulfonamides, the direct organocatalytic activation of the sulfamoyl chloride itself for the initial bond formation remains a promising field for future research. researchgate.net

Transition Metal-Catalyzed Transformations Involving this compound Precursors

Transition metal catalysis has a more established, albeit indirect, role in the chemistry of this compound. The primary application involves using this compound to synthesize complex precursors which then undergo transition metal-catalyzed cross-coupling reactions. In these multi-step sequences, the sulfamide is first formed via a standard nucleophilic substitution, and a different functional group on the molecule subsequently participates in the catalytic step.

A prominent example is found in the synthesis of Macitentan, a dual endothelin receptor antagonist. acs.orgjustia.com In this process, a precursor like potassium (N-propylsulfamoyl)amide is first synthesized from this compound. This nucleophilic sulfamide salt is then reacted with a di-halogenated pyrimidine (B1678525), such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, in a nucleophilic aromatic substitution (SNAᵣ) reaction. justia.com The resulting molecule, which now contains the n-propylsulfamide (B180247) group, can then undergo further transition metal-catalyzed reactions. For example, related structures are synthesized using palladium-catalyzed Suzuki couplings to introduce aryl groups. nih.gov

This strategy highlights the role of this compound in introducing a key functional group that directs or stabilizes a molecule for subsequent, powerful C-C or C-N bond-forming reactions catalyzed by transition metals like palladium or ruthenium. nih.govua.es

| Precursor Synthesis (from Sulfamoyl Chloride) | Catalytic Reaction Type | Catalyst Example | Final Product Type |

| Formation of an N-aryl-N'-propylsulfamide from an aromatic amine and this compound. | Suzuki Coupling | Pd(PPh₃)₄ | Biaryl-containing sulfamide |

| Synthesis of N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)-N'-propylsulfamide. | Not directly catalyzed, but precursor for subsequent steps. | N/A | Intermediate for drug synthesis |

| Formation of a sulfamide on a molecule with a reactive site for hydrogenation. | Catalytic Hydrogenation | Raney Nickel | Reduced heterocyclic sulfamide |

Mechanistic Investigations into the Reactivity of N Propylsulfamoyl Chloride and Its Analogues

Hydrolysis Kinetics and Proposed Reaction Mechanisms of Sulfamoyl Chlorides

The solvolysis of sulfonyl chlorides, including sulfamoyl chlorides, is a subject of extensive mechanistic study. The reaction pathway can range from a unimolecular, dissociative mechanism (SN1) involving a sulfonyl cation intermediate to a bimolecular, associative mechanism (SN2) with a pentacoordinate transition state. The specific mechanism is highly dependent on the substituents attached to the sulfur atom and the nature of the solvent. For most sulfonyl chlorides, the mechanism of solvolysis is considered to be bimolecular in character. mdpi.com However, claims of SN1 reactions have been made for certain substrates, such as N,N-dimethylsulfamoyl chloride. mdpi.com

The kinetic solvent isotope effect (KSIE), expressed as the ratio of the rate constant in H₂O to that in D₂O (kH₂O/kD₂O), is a powerful tool for elucidating the role of the solvent in the rate-determining step of a reaction. In the hydrolysis of sulfonyl chlorides, the KSIE values are typically larger than those observed for the hydrolysis of alkyl halides, suggesting a greater degree of bond-making in the transition state. cdnsciencepub.comnih.gov

Studies on various sulfonyl chlorides have shown that the KSIE is sensitive to substituents on the sulfuryl center. For instance, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride exhibit KSIE values around 1.56 at 20°C. nih.gov This indicates a significant role for the water molecule as a nucleophile in the transition state. For a series of 4-X-benzenesulfonyl chlorides, the KSIE was found to vary systematically with the electronic nature of the substituent X, correlating linearly with Hammett σ values. cdnsciencepub.com This contrasts with the general insensitivity of KSIE to structural changes in displacements from saturated carbon atoms and is attributed to a greater degree of bond-making required to achieve a critical charge on the leaving chloride ion in the sulfonyl chloride transition state. cdnsciencepub.com

In the case of sulfamoyl chlorides, the KSIE for dimethylsulfamoyl chloride was reported to be 1.33 at 25°C, a value considered consistent with an SN1 mechanism by some researchers. cdnsciencepub.com The hydrolysis of diethylsulfamoyl chloride, a close analogue of n-propylsulfamoyl chloride, also showed a KSIE value considered normal for a mechanism with significant unimolecular character. cdnsciencepub.com The table below summarizes KSIE values for the hydrolysis of various sulfonyl chlorides, illustrating the range of values observed and their mechanistic implications.

| Compound | Temperature (°C) | kH₂O/kD₂O | Proposed Mechanism/Interpretation | Reference |

|---|---|---|---|---|

| Methanesulfonyl Chloride | 20 | 1.568 ± 0.006 | Bimolecular (SN2-like) | nih.gov |

| Benzenesulfonyl Chloride | 20 | 1.564 ± 0.006 | Bimolecular (SN2-like) | nih.gov |

| Dimethylsulfamoyl Chloride | 25 | 1.33 | Considered to have SN1 character | cdnsciencepub.com |

| trans-β-Styrenesulfonyl Chloride | 45 | 1.46 ± 0.02 | Bimolecular (SN2) | mdpi.com |

| 4-Methoxybenzenesulfonyl Chloride | 15 | 1.49 | SN2 with less bond making | cdnsciencepub.com |

| 4-Nitrobenzenesulfonyl Chloride | 15 | 1.83 | SN2 with more bond making | cdnsciencepub.com |

In the solvolysis of certain N-alkylsulfamoyl chlorides, the participation of a hydrogen atom on the α- or β-carbon of the alkyl group can significantly influence the reaction rate and mechanism. A notable example is the hydrolysis of diethylsulfamoyl chloride, which hydrolyzes eight times faster than dimethylsulfamoyl chloride. cdnsciencepub.com This rate enhancement is attributed to intramolecular hydrogen participation.

To investigate this, the secondary deuterium (B1214612) isotope effect was measured by comparing the hydrolysis rate of diethylsulfamoyl chloride with its deuterated analogue, (CH₃CD₂)₂NSO₂Cl. The resulting kH/kD value was approximately 2.2. cdnsciencepub.com This large secondary deuterium isotope effect is indicative of significant C-H bond assistance in the transition state, leading to the formation of a cationic intermediate stabilized by the neighboring hydrogen. This phenomenon is analogous to effects observed in the solvolysis of certain alkyl halides and tosylates where anchimeric assistance occurs. cdnsciencepub.com Such participation suggests a mechanism with considerable SN1 character, where the departure of the chloride ion is facilitated by the intramolecular stabilization of the incipient positive charge on the nitrogen or sulfur center. cdnsciencepub.com For this compound, similar participation from the α- or β-hydrogens of the propyl group could be anticipated, potentially influencing its solvolysis rate compared to analogues lacking this structural feature.

Detailed Mechanistic Pathways of this compound in Derivatization Reactions

This compound is a valuable reagent for introducing the N-propylsulfamoyl moiety onto various nucleophilic substrates. These derivatization reactions are central to the synthesis of compounds in medicinal and agricultural chemistry. docksci.comacs.org

The core of the derivatization reaction is the nucleophilic attack at the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride ion. The general mechanism involves the approach of a nucleophile, such as an amine or an alcohol, to the sulfuryl center.

The reactivity of the sulfamoyl chloride is modulated by the electronic and steric properties of the nitrogen substituents. In this compound, the propyl group, being an electron-donating group, slightly increases the electron density on the nitrogen atom compared to an unsubstituted sulfamoyl chloride. This electronic effect can influence the electrophilicity of the sulfur center. The steric bulk of the N-substituents also plays a crucial role in modulating the accessibility of the sulfur center to nucleophilic attack.

The synthesis of various sulfamides and sulfamates exemplifies this process. For instance, N-propylsulfamide (B180247) potassium salt can be prepared and subsequently reacted with substituted pyrimidines in the synthesis of endothelin receptor antagonists. acs.org In another example, 4-(N-ethyl-N-propylsulfamoyl)benzamide was synthesized by reacting 4-(chlorosulfonyl)benzoic acid with N-ethylpropan-1-amine, showcasing the formation of a sulfonamide bond via nucleophilic attack of the secondary amine on the sulfonyl chloride. nih.gov These reactions are typically carried out in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. nih.govacs.org

When this compound reacts with a chiral, non-racemic substrate containing a nucleophilic group (e.g., a hydroxyl or amino group), the formation of diastereomeric products is possible. The stereochemical outcome of such reactions is of paramount importance in the synthesis of complex, biologically active molecules.

The sulfamoylation reaction itself does not typically create a new stereocenter at the sulfur atom under standard conditions. However, the reaction can exhibit diastereoselectivity if the chiral substrate provides a facial bias for the approach of the sulfamoyl chloride. The steric environment around the nucleophilic center can hinder the approach of the electrophile from one face, leading to a preference for reaction on the less hindered face.

For example, in the synthesis of steroid derivatives, sulfamoylation of a hydroxyl group at a specific stereocenter must proceed with retention of the original stereochemistry. The synthesis of 3α-sulfamate and 3β-sulfamate derivatives of steroids relies on the controlled reaction of sulfamoyl chloride with the corresponding chiral alcohol. docksci.com Similarly, the structure of 5-deoxy-5-iodo-2,3-O-(1-methylidene)-4-methylthiocarbonyl)-α-L-sorbopyranose sulfamate (B1201201) was established by X-ray crystallography, confirming the relative and absolute stereochemistry after the sulfamoylation step. docksci.com While specific studies on the diastereoselectivity of this compound are not detailed in the provided context, the principles governing these reactions would be applicable. The size of the N-propyl group, in conjunction with the reaction conditions and the substrate's stereochemical features, would collectively determine the diastereomeric ratio of the resulting products.

Advanced Spectroscopic and Structural Elucidation of N Propylsulfamoyl Chloride and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including sulfamoyl chlorides and their subsequent sulfonamide derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. monash.eduingentaconnect.comscispace.comresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing derivatives of n-propylsulfamoyl chloride. In these compounds, the propyl group exhibits characteristic signals.

¹H NMR: The ¹H NMR spectra of N-propylsulfonamides typically show distinct signals for the propyl chain protons. For example, in 5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl) benzamide (B126), the terminal methyl (CH₃) group appears as a triplet around δ 0.9 ppm. The methylene (B1212753) (CH₂) group adjacent to the methyl group appears as a multiplet between δ 1.50-1.60 ppm, and the methylene group attached to the nitrogen (N-CH₂) is also observed as a distinct multiplet. semanticscholar.org The NH proton of the sulfonamide group often appears as a broad singlet or a triplet, with its chemical shift being solvent and concentration-dependent. scispace.com For instance, in a series of sulfamoyl benzamides, the SO₂NH proton signal was observed as a triplet at approximately δ 7.20 ppm. scispace.com

¹³C NMR: In the ¹³C NMR spectra, each carbon atom in the propyl group gives a distinct signal. For 5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl) benzamide, the carbon signals for the propyl group are observed, alongside those from the aromatic rings and other functional groups. semanticscholar.org Typical shifts for the propyl group in such derivatives are around 15-25 ppm for the terminal methyl carbon, and 45-55 ppm for the methylene carbons, with the N-CH₂ carbon being further downfield. japsonline.com

Heteronuclear NMR: Heteronuclear NMR techniques, such as those involving ¹⁵N, can provide direct insight into the electronic environment of the nitrogen atoms in the sulfamoyl moiety. Although less common, these experiments can be invaluable for studying the N-S bond characteristics and hydrogen bonding interactions involving the sulfonamide NH group.

A representative table of expected NMR data for a generic N-propylsulfonamide derivative is provided below.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Typical Multiplicity (¹H) |

| -CH₂-CH₂-CH₃ | ~0.9 | ~11-16 | Triplet (t) |

| -CH₂-CH₂ -CH₃ | ~1.5-1.7 | ~20-25 | Multiplet/Sextet (m/sx) |

| N-CH₂ -CH₂-CH₃ | ~2.8-3.2 | ~45-50 | Multiplet/Triplet (m/t) |

| SO₂-NH - | Variable (e.g., 5.5 - 9.0) | N/A | Broad Singlet/Triplet (br s/t) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity of atoms within the molecule. arxiv.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For an N-propylsulfonamide, COSY would show correlations between the NH proton and the adjacent N-CH₂ protons, as well as between the protons of the N-CH₂, the central CH₂, and the terminal CH₃ group, confirming the integrity of the n-propyl chain. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C. arxiv.org This is a powerful tool for assigning carbon signals. For instance, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~11-16 ppm, confirming their assignment to the methyl group. arxiv.orgbeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for connecting different fragments of a molecule. For example, the NH proton of the sulfonamide could show a correlation to the carbons in the aromatic ring it is attached to, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, provide information about the spatial proximity of atoms, which is crucial for determining the molecule's conformation. In derivatives of this compound, these experiments can reveal interactions between the propyl chain protons and protons on adjacent parts of the molecule, helping to define the preferred three-dimensional structure in solution. beilstein-journals.org

These advanced 2D NMR techniques, when used in combination, allow for a complete and confident structural elucidation of this compound derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. mdpi.com

For derivatives of this compound, HRMS can accurately measure the mass-to-charge ratio (m/z) to three or four decimal places. neu.edu.tr This level of precision makes it possible to distinguish between compounds that might have the same nominal mass but different elemental formulas. For example, a derivative like 5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl)benzamide was analyzed by MS (ESI), and the calculated m/z for the [M+H]⁺ ion was compared to the found value, confirming the expected molecular formula. semanticscholar.org

The presence of chlorine and sulfur atoms in these molecules can be identified by their characteristic isotopic patterns. neu.edu.tr Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to a distinct M+2 peak that is about one-third the intensity of the molecular ion peak. Sulfur's ³⁴S isotope also contributes to an M+2 peak, though with a lower abundance (around 4.4%). neu.edu.tr HRMS can resolve these isotopic peaks, further validating the elemental composition.

The table below illustrates how HRMS data is presented for a hypothetical N-propylsulfonamide derivative.

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Difference (ppm) |

| Derivative X | C₁₇H₂₀ClN₂O₄S | 383.0827 | 383.0748 | -20.6 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ingentaconnect.com For this compound and its derivatives, IR spectroscopy provides clear evidence for the key structural components. japsonline.com

The most characteristic absorption bands for N-propylsulfonamide derivatives include:

N-H Stretch: The sulfonamide N-H bond typically shows a stretching vibration in the region of 3200-3400 cm⁻¹. japsonline.com Its position and shape can be influenced by hydrogen bonding.

C-H Stretch: The stretching vibrations of the C-H bonds in the propyl group and any aromatic rings are observed between 2850 and 3100 cm⁻¹. docbrown.info

S=O Stretch: The sulfonyl group (SO₂) is a strong IR absorber and exhibits two distinct stretching vibrations: an asymmetric stretch typically found between 1300 and 1350 cm⁻¹ and a symmetric stretch between 1100 and 1180 cm⁻¹. japsonline.com These are often the most intense and recognizable peaks in the spectrum.

C-S Stretch: The C-S bond vibration can sometimes be observed in the range of 600-800 cm⁻¹. japsonline.com

The following table summarizes the key IR absorption frequencies for a typical N-propylsulfonamide derivative.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (R-SO₂-NHR') | N-H Stretch | 3200 - 3400 | Medium |

| Alkyl (Propyl) | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1100 - 1180 | Strong |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

While NMR, MS, and IR provide information about connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. researchgate.net

For derivatives of this compound, X-ray diffraction analysis of a suitable single crystal can confirm the tetrahedral geometry around the sulfur atom of the sulfonamide group. researchgate.net It also precisely defines the conformation of the n-propyl chain and the relative orientation of different parts of the molecule. This information is invaluable for understanding structure-activity relationships, as the biological activity of a molecule is often intrinsically linked to its three-dimensional shape. acs.org

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice, a phenomenon known as crystal packing. frontiersin.orgucl.ac.uk This packing is governed by a variety of intermolecular forces, with hydrogen bonding being particularly significant in sulfonamide derivatives. researchgate.net

The sulfonamide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the two sulfonyl oxygen atoms). researchgate.net Consequently, N-propylsulfonamide derivatives often form robust hydrogen bonding networks in the solid state. researchgate.netnih.gov These can take the form of simple dimers, where two molecules are linked by N-H···O=S hydrogen bonds, or more extended chains and sheets. researchgate.netresearchgate.net The specific pattern of hydrogen bonding can significantly influence the physical properties of the compound, such as its melting point and solubility. frontiersin.org The crystal packing is also stabilized by weaker interactions, such as van der Waals forces and, in aromatic derivatives, π-π stacking. researchgate.net The study of these interactions is fundamental to crystal engineering and the design of materials with specific properties. nih.gov

Conformation Analysis in Solid State

The sulfur atom at the core of the sulfonamide group exhibits a distorted tetrahedral geometry. nih.gov This distortion is evident from the bond angles around the sulfur atom, with the O—S—O angle deviating from the ideal tetrahedral angle. Specifically, in N-[4-(Propylsulfamoyl)phenyl]acetamide, this angle is 119.48 (15)°. nih.govresearchgate.net

The orientation of the substituents attached to the sulfamoyl group is a key aspect of its conformation. The relationship between the benzene (B151609) ring and the propylsulfonamide group is defined by the dihedral angles. In the case of N-[4-(Propylsulfamoyl)phenyl]acetamide, the dihedral angle between the benzene ring and the propylsulfonamide substituent is 71.8 (2)°. nih.govresearchgate.net This significant twist indicates a non-planar arrangement between the aromatic ring and the sulfamoyl moiety. In contrast, the dihedral angle between the benzene ring and the methylamide substituent is a much smaller 5.8 (1)°, indicating a more coplanar relationship. nih.govresearchgate.net The torsion angle C—S—N—C, which further describes the conformation around the S-N bond, is reported to be 66.1 (2)°. nih.gov

Intermolecular hydrogen bonds play a significant role in stabilizing the crystal lattice of N-[4-(Propylsulfamoyl)phenyl]acetamide. The molecules are linked by Nm—H⋯Os hydrogen bonds, where 'm' denotes the methylamide and 's' denotes the sulfonamide, forming C(8) chains along the a-axis of the crystal. nih.gov These chains are further interconnected by another set of N—H⋯O hydrogen bonds, which results in the formation of R³₂(18) rings. nih.gov The crystal packing is also reinforced by weaker intermolecular C—H⋯O hydrogen bonds. nih.gov

A summary of the crystallographic data for N-[4-(Propylsulfamoyl)phenyl]acetamide is presented in the table below.

Table 1: Crystal Data and Structure Refinement for N-[4-(Propylsulfamoyl)phenyl]acetamide

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₁₁H₁₆N₂O₃S | nih.gov |

| Formula weight | 256.33 | nih.gov |

| Temperature | 296 K | nih.gov |

| Crystal system | Orthorhombic | nih.gov |

| Space group | Pbca | iucr.org |

| a (Å) | 8.7791 (6) | nih.gov |

| b (Å) | 14.1747 (11) | nih.gov |

| c (Å) | 20.1577 (14) | nih.gov |

| Volume (ų) | 2508.5 (3) | nih.gov |

| Z | 8 | nih.gov |

| Radiation type | Mo Kα | nih.gov |

| μ (mm⁻¹) | 0.26 | nih.gov |

| R[F² > 2σ(F²)] | 0.057 | nih.gov |

| wR(F²) | 0.173 | nih.gov |

| Goodness-of-fit (S) | 1.01 | nih.gov |

Table 2: Selected Bond Angles and Torsion Angles for N-[4-(Propylsulfamoyl)phenyl]acetamide

| Angle | Value (°) | Reference |

|---|---|---|

| O—S—O | 119.48 (15) | nih.govresearchgate.net |

| C—S—N—C (torsion) | 66.1 (2) | nih.gov |

| Dihedral angle (benzene ring to propylsulfonamide) | 71.8 (2) | nih.govresearchgate.net |

| Dihedral angle (benzene ring to methylamide) | 5.8 (1) | nih.govresearchgate.net |

The solid-state analysis of N-[4-(Propylsulfamoyl)phenyl]acetamide provides a foundational understanding of the conformational preferences and intermolecular interactions inherent to this compound derivatives. This information is critical for comprehending their chemical behavior and for the rational design of new compounds with specific structural properties.

Computational Chemistry and Theoretical Modeling of N Propylsulfamoyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of n-propylsulfamoyl chloride. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, which in turn dictates its reactivity. researchgate.netscispace.com

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. univ-soukahras.dz For sulfamoyl chlorides, the highly electrophilic nature of the sulfamoyl chloride group suggests a low-lying LUMO, making it susceptible to nucleophilic attack.

Quantum mechanics-augmented neural networks represent an emerging approach, combining the accuracy of quantum chemical descriptors with the efficiency of machine learning to predict reaction outcomes with high accuracy and generalizability. arxiv.org These models can predict atom- and bond-level reactivity descriptors derived from DFT calculations to forecast regioselectivity and activation energies. arxiv.org

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | Highlights the electrophilic nature of the sulfamoyl chloride group. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity towards nucleophiles. |

Research on related sulfamoyl compounds shows that electron-withdrawing groups attached to the nitrogen or aryl ring can increase the electrophilicity of the sulfamoyl chloride, thereby accelerating reactions with nucleophiles. Conversely, electron-donating groups may decrease reactivity. These principles, derived from quantum chemical studies, are directly applicable to understanding the reactivity of this compound.

Molecular Modeling and Docking Simulations of Sulfamoyl-Containing Ligands

Molecular modeling and docking simulations are instrumental in studying the interactions of sulfamoyl-containing ligands, such as derivatives of this compound, with biological targets. nih.govsemanticscholar.orgresearchgate.netresearchgate.net These computational techniques predict the preferred binding orientation and affinity of a ligand to a protein's active site.

In a typical docking study, a three-dimensional model of the target protein is used to screen a library of ligands. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy. mdpi.com For instance, studies on sulfamoyl-containing inhibitors of enzymes like carbonic anhydrase or the anti-apoptotic protein Mcl-1 have successfully used docking to elucidate binding modes. nih.govmdpi.comrjptonline.org These studies often reveal key interactions, such as hydrogen bonds formed by the sulfamoyl group with amino acid residues in the active site, and hydrophobic interactions involving the propyl group. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comnih.gov MD simulations have been used to confirm the stability of docked sulfamoyl-containing ligands in the binding sites of their target proteins. researchgate.netnih.gov

Table 2: Application of Molecular Docking to Sulfamoyl-Containing Ligands

| Target Protein Class | Key Findings from Docking Studies |

|---|---|

| Carbonic Anhydrases | The sulfonamide moiety often coordinates to the zinc ion in the active site and forms hydrogen bonds with key residues. rjptonline.org |

| Mcl-1 (Myeloid cell leukemia-1) | Ligands containing a sulfamoyl group have been designed to interact with specific pockets (p2 and p3) and form crucial salt bridges. nih.gov |

Pharmacophore Modeling and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

Pharmacophore modeling and 3D-QSAR are computational strategies used to identify the essential structural features of a series of molecules that are responsible for their biological activity. semanticscholar.orgnih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged centers that are critical for binding to a specific target. mdpi.comnih.gov

For sulfamoyl-containing compounds, pharmacophore models have been successfully generated to guide the design of new inhibitors. mdpi.comrjptonline.org For example, a pharmacophore model for Mcl-1 inhibitors identified features such as two negative ionic sites and three aromatic rings as being crucial for activity. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), build a statistical model that correlates the 3D properties (steric and electrostatic fields) of a set of aligned molecules with their biological activities. nih.govijbpas.com These models can predict the activity of new, unsynthesized compounds and provide visual representations (contour maps) that highlight regions where modifications to the molecular structure would likely enhance or diminish activity. mdpi.comnih.gov Studies on various sulfamoyl-containing inhibitors have yielded statistically significant 3D-QSAR models with high predictive power. mdpi.comnih.govnih.gov

Table 3: Statistical Parameters from a 3D-QSAR Study on Mcl-1 Inhibitors

| Parameter | Value | Significance |

|---|---|---|

| R² | 0.9209 | Indicates a strong correlation between predicted and actual activity for the training set. mdpi.com |

| Q² | 0.8459 | Represents the predictive power of the model, determined by cross-validation. mdpi.com |

Density Functional Theory (DFT) Applications for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the mechanisms of chemical reactions involving sulfamoyl chlorides. beilstein-journals.orgmdpi.com By calculating the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, most importantly, transition states. beilstein-journals.orgmdpi.com

The analysis of the transition state provides crucial information about the reaction mechanism, such as whether it proceeds through a concerted (e.g., SN2) or a stepwise (e.g., addition-elimination) pathway. mdpi.comresearchgate.net For nucleophilic substitution at the sulfur atom of sulfonyl chlorides, DFT studies have been instrumental in distinguishing between these mechanistic possibilities. mdpi.com For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown through DFT calculations to proceed via a single transition state, consistent with an SN2 mechanism. mdpi.comresearchgate.net

DFT calculations can also determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This allows for a theoretical prediction of reaction rates. beilstein-journals.org The reliability of these calculations is often supported by good correlation with experimental kinetic data. mdpi.com Such computational investigations can reveal the influence of steric and electronic effects on reactivity. For example, DFT calculations have explained the counterintuitive enhanced reactivity of some ortho-alkyl substituted sulfonyl chlorides. mdpi.com

Table 4: Mechanistic Insights from DFT Studies on Sulfonyl Chlorides

| Reaction Type | Key Mechanistic Findings from DFT |

|---|---|

| Nucleophilic Substitution (e.g., with chloride) | Proceeds via a concerted SN2 mechanism with a single transition state. mdpi.comresearchgate.net |

| Nucleophilic Substitution (e.g., with fluoride) | Can proceed via a stepwise addition-elimination mechanism with the formation of a hypervalent intermediate. mdpi.com |

Biological and Pharmacological Relevance of N Propylsulfamoyl Chloride Derivatives

Enzyme Inhibition and Modulation by Sulfamoyl-Based Compounds

The sulfamoyl moiety is a key pharmacophore in the design of various enzyme inhibitors. Its ability to form critical interactions within the active sites of enzymes makes it a valuable component in drug discovery.

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). google.comnih.gov Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin (B600854) secretion and improved glucose control, making it a key target for type 2 diabetes treatment. google.comnih.gov

Pyrrolidine (B122466) derivatives are among the compounds investigated as DPP-IV inhibitors. google.com The development of these inhibitors aims to achieve high potency and stability to provide a sustained therapeutic effect. google.com The core structure of these inhibitors often includes a functional group that can interact with the active site of the DPP-IV enzyme. nih.gov The versatility of the sulfamoyl group, including N-propylsulfamoyl derivatives, allows for its incorporation into various molecular frameworks to optimize binding and inhibitory activity against DPP-IV. google.comgoogle.com

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Several human CA isoforms exist, with hCA I and II being ubiquitous cytosolic forms, while hCA IX and XII are transmembrane isoforms associated with tumors. lookchem.com

Derivatives of 4-aminobenzenesulfonamide, which can be synthesized from precursors like N-propylsulfamoyl chloride, have been investigated as CA inhibitors. lookchem.com Research has shown that the substitution pattern on the sulfonamide nitrogen and the aromatic ring is crucial for both potency and selectivity towards different CA isoenzymes. For instance, certain halogenated N-substituted 4-aminobenzenesulfonamides have demonstrated selective inhibition of the tumor-associated hCA IX and XII isoforms in the nanomolar range. lookchem.com The development of isoenzyme-selective inhibitors is a key goal to minimize side effects associated with the inhibition of off-target CAs. mdpi.comnih.gov

Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonamide Derivatives

| Compound Type | Target Isoform(s) | Key Findings | Reference |

|---|---|---|---|

| Halogenated N-substituted 4-aminobenzenesulfonamides | hCA IX, hCA XII | Showed selective, nanomolar inhibition of tumor-associated isoforms. | lookchem.com |

| Coumarin-based sulfonamides | hCA IX, hCA XII | Designed as selective inhibitors for cancer-related CAs. | nih.gov |

| Sulfamide-containing compounds | hCA I | Identified as selective carbonic anhydrase I inhibitors. | nih.gov |

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a vital role in cellular regulation. nih.gov Inhibition of the proteasome disrupts protein homeostasis, which can be particularly detrimental to cancer cells, making it an important target for cancer therapy. nih.govdrugbank.com

Novel classes of proteasome inhibitors have been identified through screening and structure-activity relationship (SAR) studies. nih.gov While specific examples directly derived from this compound are not extensively detailed in the provided context, the general principles of proteasome inhibition involve compounds that can bind to the active sites, such as the β5c site of the constitutive proteasome or the corresponding sites in the immunoproteasome. nih.gov The design of these inhibitors often focuses on achieving competitive binding and exploiting hydrophobic and halogen interactions within the binding pocket to enhance affinity and potency. nih.gov The development of new inhibitors with distinct mechanisms is crucial to overcome resistance to existing proteasome inhibitors. nih.gov

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. scispace.comgoogleapis.com It catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism. googleapis.com GK activators (GKAs) are a class of therapeutic agents that enhance the activity of GK, leading to increased glucose uptake in the liver and enhanced glucose-stimulated insulin secretion from the pancreas. scispace.comijbpas.com This dual action makes GKAs a promising approach for the treatment of type 2 diabetes. scispace.comresearchgate.net

Several classes of compounds, including sulfamoyl benzamide (B126) and N-heteroaryl-benzamide derivatives, have been identified as GK activators. scispace.comgoogleapis.com Research has shown that these compounds bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its catalytic activity. scispace.comjapsonline.com For example, certain sulfamoyl benzamide derivatives have demonstrated significant GK activation in vitro and promising antihyperglycemic activity in animal models. scispace.com SAR studies have revealed that modifications to the sulfamoyl and benzamide portions of the molecule can significantly impact their potency as GK activators. japsonline.com

Glucokinase Activation by Sulfamoyl Benzamide Derivatives

| Compound Series | Mechanism | In Vitro Activity | In Vivo Potential | Reference |

|---|---|---|---|---|

| Sulfamoyl benzamides | Allosteric activation | Activation folds of 2.03-2.09 | Promising antihyperglycemic activity in oral glucose tolerance tests. | scispace.com |

| N-benzothiazol-2-yl benzamides | Allosteric activation | Activation folds up to ~2.0 | Demonstrated plasma sugar-lowering potential. | japsonline.com |

| Thiazole-2-yl benzamides | Allosteric activation | Identified as potential GK activators. | Evaluated for antidiabetic potential. | researchgate.net |

G Protein-Coupled Receptor (GPCR) Agonism and Antagonism

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them major targets for drug development.

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of GPCRs, including LPA1-6, to regulate diverse cellular functions such as cell growth, survival, and migration. acs.orggoogleapis.com The LPA2 receptor subtype is of particular interest as it mediates anti-apoptotic and mucosal barrier-protective effects, especially in the gut. acs.orgacs.org

Researchers have focused on developing specific agonists for the LPA2 receptor to harness its therapeutic potential. acs.orgacs.org Through medicinal chemistry approaches, including the use of sulfamoyl benzoic acid (SBA) analogues, potent and specific LPA2 agonists have been synthesized. acs.orgacs.org These compounds were designed as non-lipid mimics of LPA. Structural analysis and molecular docking studies revealed that specific structural features are critical for potent and selective LPA2 agonism. These include a four-carbon linker chain and the introduction of an electron-withdrawing group, such as a chloro group, meta to the carboxylic acid on the benzoic acid ring. acs.org This rational design led to the discovery of compounds with subnanomolar and even picomolar agonist activity specifically for the LPA2 receptor, representing a significant advancement in the development of selective LPA receptor modulators. acs.orgacs.org

Endothelin Receptor Antagonism (e.g., Macitentan)

Derivatives of this compound are key components in the synthesis of advanced pharmaceuticals, most notably in the creation of endothelin (ET) receptor antagonists. Macitentan, a prominent example, is a dual ET receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). wikipedia.orgdrugbank.com It evolved from medicinal chemistry programs that began with the structure of bosentan, aiming to create a successor with improved efficacy and pharmacokinetic properties. nih.gov

| Property | Description | Reference |

|---|---|---|

| Mechanism of Action | Dual endothelin receptor antagonist (ETA and ETB). | wikipedia.org, drugbank.com |

| Selectivity | ~50-fold higher selectivity for ETA over ETB receptors. | wikipedia.org |

| Key Structural Feature | Contains an alkyl sulfamide (B24259) substituted pyrimidine (B1678525) moiety. | nih.gov |

| Receptor Binding | Displays high affinity and sustained receptor occupancy. | nih.gov, europa.eu |

| Active Metabolite | Aprocitentan (ACT-132577), which is also pharmacologically active. | wikipedia.org, patsnap.com |

Antibacterial and Antimicrobial Activities of N-Propylsulfamoyl Compounds

The sulfamide group, a key feature of N-propylsulfamoyl derivatives, is a well-established pharmacophore in antimicrobial agents. This is largely due to its structural similarity to p-aminobenzoic acid (PABA), allowing it to interfere with the folic acid synthesis pathway in bacteria, which is essential for DNA and protein formation. japtronline.com

Recent studies have investigated the antibacterial potential of novel pyrazolyl sulphonamide derivatives, including those with N-propyl substituents, against clinically relevant pathogens. Research on a series of these compounds demonstrated significant activity against Staphylococcus haemolyticus, a coagulase-negative staphylococcus known for causing nosocomial infections. japtronline.comresearchgate.net In this study, several compounds containing N-propylsulfamoyl or related structures exhibited potent antibacterial effects, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. japtronline.com For instance, compound C10 (N-(tert-butyl)-4-(3,5-di-tert-butyl-1H-pyrazole-1-yl)benzenesulfonamide) showed an MIC of 1 µg/mL, which was comparable to the tetracycline (B611298) antibiotic control (MIC = 0.25 µg/mL). japtronline.com

| Compound ID | Structure Description | MIC (µg/mL) | Reference |

|---|---|---|---|

| C1 | N-(tert-butyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide | 2 | japtronline.com |

| C4 | N,N-dimethyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide | 2 | japtronline.com |

| C6 | 3,5-dimethyl-N-propyl-1-(4-(N-propylsulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide | 16 | japtronline.com, researchgate.net |

| C10 | N-(tert-butyl)-4-(3,5-di-tert-butyl-1H-pyrazole-1-yl)benzenesulfonamide | 1 | japtronline.com |

| C11 | 4-(3,5-di-tert-butyl-1H-pyrazole-1-yl)-N-propylbenzenesulfonamide | 4 | japtronline.com, researchgate.net |

| Tetracycline (Control) | Standard Antibiotic | 0.25 | japtronline.com |

These findings underscore the potential of N-propylsulfamoyl derivatives as a valuable resource for developing new antimicrobial agents to combat resistant bacterial strains. japtronline.com

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. For N-propylsulfamoyl derivatives, SAR has been pivotal in optimizing their therapeutic properties for various targets.

The development of Macitentan is a prime example of SAR in action. nih.govresearchgate.net Starting from the lead compound bosentan, researchers systematically modified the structure to enhance potency and pharmacokinetic profile. The introduction of a pyrimidine ring and the replacement of a sulfonamide linker with a sulfamide were key modifications. acs.org SAR studies revealed that while various substituents were tolerated at the 5-position of the pyrimidine ring, any changes at the 4 or 6-positions diminished the compound's affinity for ET receptors. acs.orgresearchgate.net The N-propyl group on the sulfamide was found to be an optimal choice among various alkyl groups for achieving high potency. acs.org

In the context of antibacterial agents, SAR studies on pyrazolyl sulphonamides showed that single sulfonated phenylpyrazole compounds were generally more active than their double sulfonated counterparts. japtronline.com The nature of the substituent on the sulfamoyl nitrogen also plays a critical role. For instance, comparing compounds C10 (N-tert-butyl, MIC = 1 µg/mL) and C11 (N-propyl, MIC = 4 µg/mL) suggests that bulkier substituents at this position might enhance activity against S. haemolyticus. japtronline.com

Broader SAR studies on sulfamoyl-containing compounds have shown that modifications to the N-substituents of the sulfonamide moiety are generally well-tolerated and can be used to fine-tune the potency of inhibitors for targets like the NLRP3 inflammasome. nih.gov These studies collectively demonstrate that the N-propylsulfamoyl group is a versatile scaffold, where systematic structural modifications can lead to highly potent and selective agents for diverse biological targets. nih.govacs.org

| Target/Application | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Endothelin Receptors (Macitentan) | Replacement of sulfonamide with sulfamide | Increased potency and improved pharmacokinetics. | acs.org, nih.gov |

| Endothelin Receptors (Macitentan) | Substituents at 4/6 position of pyrimidine | Hampered affinity for ET receptors. | acs.org, researchgate.net |

| Antibacterial (S. haemolyticus) | Single vs. double phenyl sulfonation | Single sulfonated compounds were generally more potent. | japtronline.com |

| Antibacterial (S. haemolyticus) | N-substituent on sulfonamide (e.g., tert-butyl vs. propyl) | Modulated MIC values, with bulkier groups showing higher potency. | japtronline.com |

| NLRP3 Inflammasome | Bulky N-substituents on sulfonamide | Generally improved inhibitory potency. | nih.gov |

Advanced Analytical Methodologies for N Propylsulfamoyl Chloride Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and the separation of N-propylsulfamoyl chloride from reaction mixtures and starting materials. vscht.czmdpi.com This method leverages the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase to achieve separation. vscht.cz For a compound like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. mdpi.com

The purity of this compound is determined by chromatographically separating the main compound from any impurities. The resulting chromatogram displays peaks corresponding to each separated substance. The retention time (t_R) is characteristic of the compound under specific conditions (flow rate, mobile phase composition, and temperature), while the peak area is proportional to its concentration. Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Key parameters in an HPLC analysis for purity assessment include:

Column: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, particle size) is critical for achieving optimal separation. vscht.cz

Mobile Phase: A mixture of solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, is commonly used. mdpi.com Gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate impurities with a wide range of polarities.

Detector: A UV detector is commonly used, as the sulfamoyl chloride group may provide sufficient chromophoric activity for detection at low wavelengths.

Resolution (R_s): This parameter measures the degree of separation between two adjacent peaks. A resolution value of ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification. vscht.cz

Table 1: Illustrative HPLC Purity Analysis of a this compound Sample

| Peak ID | Compound Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

| 1 | Starting Material Impurity | 2.54 | 15.8 | 0.8% |

| 2 | This compound | 4.78 | 1940.5 | 98.5% |

| 3 | By-product | 5.91 | 23.6 | 0.7% |

Chromatographic-Mass Spectrometric (LC-MS, GC-MS) Techniques for Complex Mixture Analysis

When analyzing complex mixtures containing this compound, such as during reaction monitoring or environmental testing, the coupling of chromatography with mass spectrometry provides unparalleled analytical power. news-medical.netalwsci.comdigitellinc.com These hybrid techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the superior separation capabilities of chromatography with the definitive identification and structural elucidation abilities of mass spectrometry. news-medical.netalwsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly well-suited for analyzing polar and thermally labile compounds that are not easily vaporized, which can be a characteristic of sulfamoyl chlorides and their derivatives. longdom.orgresearchgate.net The sample is first separated by an HPLC system, and the eluent is then introduced into the mass spectrometer. news-medical.net Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the separated molecules, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z). longdom.org This allows for the confident identification of this compound and related substances in a complex matrix. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a robust analytical tool. news-medical.netalwsci.com In this method, the sample is injected into a heated port, vaporized, and separated in a gaseous mobile phase as it passes through a capillary column. alwsci.com The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI), causing fragmentation. news-medical.net The resulting fragmentation pattern serves as a "molecular fingerprint," which can be compared against spectral libraries for positive identification. While the thermal stability of this compound would need to be considered, GC-MS can be highly effective for identifying volatile impurities or reactants in a sample.

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | LC-MS | GC-MS |

| Principle | Separates components in a liquid mobile phase. | Separates components in a gaseous mobile phase. alwsci.com |

| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. longdom.orgresearchgate.net | Best for volatile and thermally stable compounds. |

| Ionization | Soft ionization (e.g., ESI, APCI) preserves the molecular ion. longdom.org | Hard ionization (e.g., EI) causes extensive fragmentation. news-medical.net |

| Primary Application | Analysis of reaction intermediates, degradation products, and non-volatile impurities. | Analysis of volatile starting materials, solvents, and low molecular weight by-products. |

| Identification | Based on retention time and mass-to-charge ratio of the molecular ion. | Based on retention time and matching of the fragmentation pattern to a spectral library. news-medical.net |

Spectrophotometric Methods for Quantitative Analysis and Reaction Monitoring

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantitative analysis of this compound, provided the molecule possesses a suitable chromophore. These techniques are especially useful for monitoring the progress of a chemical reaction in real-time. nih.gov

The principle behind quantitative spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution at a specific wavelength (λ_max), where the compound of interest absorbs maximally, its concentration can be determined.

For reaction monitoring, a sample can be periodically withdrawn from the reaction vessel, diluted appropriately, and its absorbance measured. A change in the concentration of this compound (reactant) or a product can be tracked over time. For example, if this compound is consumed in a reaction, its characteristic absorbance peak would decrease, while a new peak corresponding to the product might appear. This allows for the determination of reaction kinetics and endpoints.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known this compound concentrations. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 3: Example Data for Monitoring a Reaction Consuming this compound via UV-Vis Spectrophotometry

| Time (minutes) | Absorbance at λ_max | Calculated Concentration (M) |

| 0 | 0.850 | 0.100 |

| 10 | 0.680 | 0.080 |

| 20 | 0.510 | 0.060 |

| 30 | 0.340 | 0.040 |

| 40 | 0.170 | 0.020 |

| 50 | 0.085 | 0.010 |

| 60 | 0.043 | 0.005 |

Research Ethics and Sustainable Practices in N Propylsulfamoyl Chloride Chemistry

Implementation of Green Chemistry Principles in Synthetic Route Development

The traditional synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides have often involved hazardous reagents and solvents. However, modern synthetic chemistry is increasingly guided by the 12 Principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of n-Propylsulfamoyl chloride and related compounds, these principles are being actively applied to develop safer, more efficient, and environmentally benign synthetic routes.

A key area of improvement is the replacement of harsh chlorinating agents. Traditional methods for preparing sulfonyl chlorides often rely on reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), which are highly corrosive and reactive. nih.gov Greener alternatives focus on in-situ generation of the sulfonyl chloride from more benign starting materials like thiols or disulfides. For instance, an environmentally friendly method involves the oxidative chlorination of thiols using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents. rsc.orgresearchgate.net Another approach uses oxone in water as the solvent for the oxyhalogenation of thiols and disulfides, offering a simple and rapid synthesis. rsc.org

The principles of catalysis and atom economy are also central to developing sustainable routes. Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free approach to synthesizing sulfonamides. rsc.org This method can involve a one-pot, tandem oxidation-chlorination of disulfides followed by amination, significantly reducing solvent waste. rsc.org Photocatalytic methods are also emerging as a viable alternative to traditional syntheses like the Sandmeyer-type reaction for creating sulfonyl chlorides. nih.gov These innovative approaches not only reduce reliance on hazardous materials but also often lead to higher yields and simpler purification processes. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Chlorides and Sulfonamides

| Feature | Traditional Synthesis | Green Chemistry Approach | Green Principle Addressed |

|---|---|---|---|

| Starting Materials | Arenesulfonic acids, Amines | Thiols, Disulfides, Amines | Safer Solvents & Auxiliaries, Use of Renewable Feedstocks |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Sulfuryl chloride (SO₂Cl₂) nih.gov | N-Chlorosuccinimide (NCS), Oxone-KX, NaDCC·2H₂O rsc.orgrsc.org | Safer Chemicals, Hazard Prevention |

| Solvents | Dichloromethane (B109758), Dioxane, Acetonitrile (B52724) uniba.it | Water, Ethanol, Glycerol, Deep Eutectic Solvents (DESs) rsc.orgresearchgate.netuniba.it | Safer Solvents & Auxiliaries |

| Energy Input | Often requires heating/reflux | Ambient temperature, Mechanochemical (ball milling), Photocatalysis nih.govrsc.org | Design for Energy Efficiency |

| Process | Multi-step with isolation of intermediates | One-pot, in-situ generation of sulfonyl chloride rsc.orgresearchgate.net | Atom Economy, Waste Prevention |

| Byproducts/Waste | Significant solvent and reagent waste, HCl gas | Recyclable solvents, water, biodegradable byproducts google.com | Waste Prevention |

Strategies for Waste Minimization and Environmentally Benign Solvent Selection in Laboratory Research

Solvents are a major contributor to chemical waste in pharmaceutical and fine chemical manufacturing, often accounting for over 70% of the total waste. jk-sci.com Therefore, strategic solvent selection and waste minimization are critical components of sustainable research involving this compound.

The selection of environmentally benign solvents is guided by comprehensive solvent selection guides developed by consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable and CHEM21. jk-sci.comyork.ac.uk These guides rank solvents based on a combination of safety, health, and environmental (SHE) criteria, allowing researchers to choose less hazardous and more sustainable options. For reactions involving sulfamoyl chlorides, traditional volatile organic compounds (VOCs) like dichloromethane and dioxane are being replaced with "greener" alternatives. uniba.it Recommended solvents often include water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is noted as a greener substitute for other ether solvents. rsc.orgmdpi.com

Deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, represent another class of sustainable solvents. uniba.it They are often biodegradable, have low volatility, and can be reusable, making them excellent media for sulfonamide synthesis. researchgate.netuniba.it The use of such solvents aligns with the green chemistry principle of using safer solvents and auxiliaries.

Waste minimization extends beyond solvent choice. Process optimization plays a crucial role. For example, in the synthesis of aryl sulfonyl chlorides, utilizing an organic co-solvent during precipitation can reduce the amount of water needed for isolation by as much as 80%, leading to a nearly sevenfold reduction in the E-factor (a metric that quantifies waste). mdpi.com Adopting one-pot or "telescopic" processes, where intermediates are not isolated, further reduces waste from workup and purification steps. rsc.org The use of recyclable solvents and catalysts is another key strategy. google.com By designing processes that are more efficient and generate less waste, the environmental footprint of this compound chemistry can be significantly reduced.

Table 2: Selection of Environmentally Benign Solvents for Sulfamoyl Chloride Chemistry

| Solvent Class | Recommended Solvents | Rationale for "Green" Classification |

|---|---|---|

| Alcohols | Ethanol, Isopropanol, n-Butanol | Biodegradable, relatively low toxicity, derived from renewable resources. rsc.orgubc.ca |

| Water | Water | Non-toxic, non-flammable, abundant, environmentally safe. mdpi.com |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower peroxide formation risk than THF, considered a greener alternative. mdpi.com |

| Esters | Ethyl acetate, Isopropyl acetate | Lower toxicity compared to many other organic solvents, readily biodegradable. ubc.ca |

| Neoteric Solvents | Deep Eutectic Solvents (e.g., Choline chloride/Glycerol) | Low volatility, often biodegradable, tunable properties, potential for reuse. researchgate.netuniba.it |

Adherence to Rigorous Laboratory Safety Protocols for Sulfamoyl Chlorides

Sulfamoyl chlorides, including this compound, are reactive and hazardous compounds that demand strict adherence to laboratory safety protocols to protect researchers from harm. The primary hazards associated with this class of chemicals include corrosivity, reactivity with water, and potential for causing severe skin burns and eye damage. aksci.comcoleparmer.com

Personal Protective Equipment (PPE): Comprehensive PPE is mandatory when handling sulfamoyl chlorides. This includes:

Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield worn over goggles is necessary. nuomengchemical.comnorthindustrial.net

Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are commonly recommended, but the specific glove material should be chosen based on its resistance to the chemical and any solvents being used. nuomengchemical.comwsu.edu Gloves must be inspected before use and removed immediately if contaminated. usu.edu

Body Protection: A full-length, long-sleeved laboratory coat or a chemical-resistant apron must be worn to protect skin and clothing. nuomengchemical.comcdc.gov Closed-toe shoes and long pants are required at all times in the laboratory. addgene.org

Respiratory Protection: In some cases, such as when working with volatile compounds outside of a fume hood or during a large spill, a respirator may be required. nuomengchemical.com

Engineering Controls and Handling Procedures: